molecular formula C28H31ClN6O7 B7947214 Losartan 2-glucuronide

Losartan 2-glucuronide

Cat. No. B7947214
M. Wt: 599.0 g/mol
InChI Key: NGFMQMUIOUSHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Losartan 2-glucuronide is a useful research compound. Its molecular formula is C28H31ClN6O7 and its molecular weight is 599.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Losartan 2-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Losartan 2-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Losartan and its glucuronic acid conjugates, including Losartan 2-glucuronide, are metabolized via conjugation, with both O- and N-glucuronidation taking place. This process is essential for producing drug metabolites needed as standards in pharmaceutical research (Alonen et al., 2008).

  • Losartan is conjugated with glucuronic acid during absorption in the rat gastrointestinal tract. This metabolism involves the formation of a glucuronide at the N2-position of the tetrazole group, which is important for understanding its absorption and metabolism (Krieter et al., 1995).

  • The enzyme UDP-glucuronosyltransferase UGT1A3 shows high selectivity towards N2 in the tetrazole ring of Losartan, highlighting the specificity of enzymes in drug glucuronidation and metabolism (Alonen et al., 2008).

  • In a study on embryonic rat kidney, Losartan inhibited renal growth and delayed nephron maturation. Understanding these effects is crucial for considering the safe use of Losartan in different populations, including those with developing renal systems (Akil et al., 2005).

  • Losartan's role in attenuating pressor and sympathoexcitatory responses evoked by angiotensin II and L-glutamate in the rostral ventrolateral medulla was investigated, showing its potential utility in hypertension treatment (Averill et al., 1994).

  • A study on the Losartan Intervention For Endpoint Reduction in Hypertension showed the drug's effectiveness in treating patients with hypertension and left ventricular hypertrophy (Dahlöf et al., 1998).

properties

IUPAC Name

6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-33-35(32-26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFMQMUIOUSHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Losartan 2-glucuronide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Losartan 2-glucuronide
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Losartan 2-glucuronide
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Losartan 2-glucuronide
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Losartan 2-glucuronide
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Losartan 2-glucuronide
Reactant of Route 6
Losartan 2-glucuronide

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